molecular formula C13H15N3O B2931344 (E)-2-Cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide CAS No. 1424664-61-8

(E)-2-Cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide

Cat. No. B2931344
CAS RN: 1424664-61-8
M. Wt: 229.283
InChI Key: AMIOATFWFBBGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-Cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide is a chemical compound that is commonly referred to as CC-115. It belongs to the class of drugs known as kinase inhibitors, which are used in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The purpose of

Mechanism of Action

CC-115 inhibits the activity of mTORC1, mTORC2, and DNA-PK by binding to their respective catalytic domains. This leads to a decrease in the phosphorylation of downstream targets, including S6K1, 4E-BP1, and AKT, which are involved in cell growth, survival, and metabolism. CC-115 also inhibits the activity of the immune checkpoint molecule PD-L1, which is involved in the suppression of the immune system.
Biochemical and Physiological Effects
CC-115 has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. CC-115 has also been shown to inhibit the production of inflammatory cytokines, including TNF-α and IL-6, in macrophages. In addition, CC-115 has been shown to enhance the anti-tumor activity of immune cells, including T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

CC-115 has several advantages for lab experiments. It is a potent and selective inhibitor of mTORC1, mTORC2, and DNA-PK, which makes it a useful tool for studying the role of these kinases in various cellular processes. CC-115 has also been shown to have anti-tumor activity in various preclinical models of cancer, which makes it a potential candidate for the development of new cancer therapies. However, CC-115 has several limitations for lab experiments. It has poor solubility in aqueous solutions, which makes it difficult to administer in vivo. CC-115 also has a short half-life, which limits its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the research on CC-115. One direction is to investigate the potential of CC-115 as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders. Another direction is to develop new formulations of CC-115 that improve its solubility and half-life. Additionally, future research could focus on identifying new targets of CC-115 and developing new analogs with improved potency and selectivity.

Synthesis Methods

CC-115 is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,5-dimethylpyrrole with cyclopropylcarbonyl chloride to form 1-cyclopropyl-2,5-dimethylpyrrole-3-carbonyl chloride. The second step involves the reaction of the carbonyl chloride with ethyl cyanoacetate to form 3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)acrylic acid ethyl ester. The final step involves the reaction of the ester with hydroxylamine hydrochloride and sodium acetate to form CC-115.

Scientific Research Applications

CC-115 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of several kinases, including mTORC1, mTORC2, and DNA-PK, which are involved in various cellular processes, including cell growth, survival, and metabolism. CC-115 has been shown to have anti-tumor activity in various preclinical models of cancer, including breast cancer, pancreatic cancer, and glioblastoma.

properties

IUPAC Name

(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-8-5-10(6-11(7-14)13(15)17)9(2)16(8)12-3-4-12/h5-6,12H,3-4H2,1-2H3,(H2,15,17)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIOATFWFBBGCA-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2CC2)C)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enamide

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